

Dorzolamide binding to carbonic anhydrase II isoenzyme

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Compound Focus: Dorzolamide Hydrochloride

CAS No.: 130693-82-2

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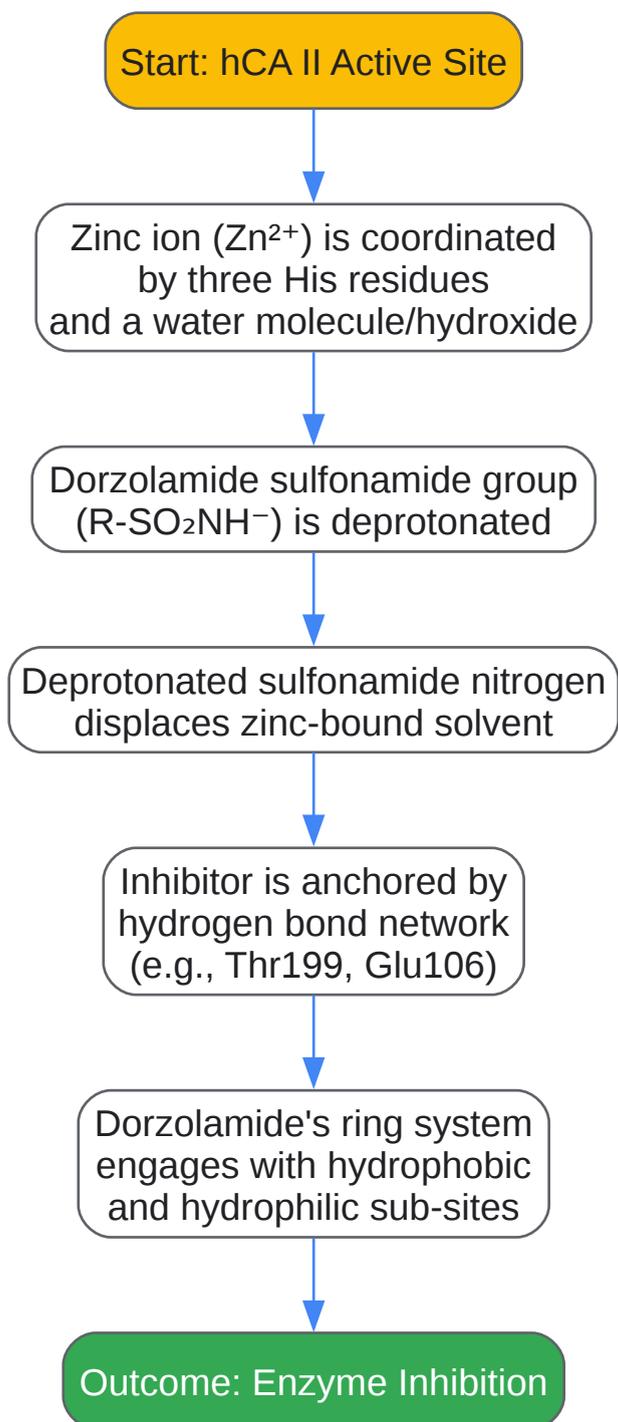
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Structural Mechanism of Binding

Dorzolamide binds to the active site of hCA II, a deep conical cavity. The table below summarizes the key interactions:

Binding Aspect	Description
Primary Interaction	Coordination of deprotonated sulfonamide nitrogen to the catalytic Zn^{2+} ion [1] [2].
Zinc Ligand Environment	Zn^{2+} is coordinated by three histidine residues (His94, His96, His119) in hCA II [1] [2].
Key Hydrogen Bonds	Interactions with the protein backbone stabilize the inhibitor's orientation [3]. Neutron crystallography shows the protonation state of these bonds is crucial for high-affinity binding [3].
Active Site Regions	The active site is divided into hydrophobic and hydrophilic halves; the thienothiopyran ring of dorzolamide interacts with these regions [2].

The following diagram illustrates the multi-step mechanism by which dorzolamide binds to and inhibits the hCA II enzyme:



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Dorzolamide inhibition mechanism of hCA II.

Quantitative Binding Data

Experimental data from various studies confirms the high-affinity binding of dorzolamide to hCA II.

Parameter	Value	Experimental Context / Notes
K_i (Inhibition Constant)	9.1 nM [2]	Measured against human CA II using stopped-flow spectroscopy.
K_i (Inhibition Constant)	52.0 nM [2]	Measured against human CA IX-mimic.
K_d (Dissociation Constant)	0.0011 μM (1.1 nM) [4]	High-affinity site on human erythrocyte CA-II (in vitro).
K_d (Dissociation Constant)	2.8 μM [4]	Low-affinity site on human erythrocyte CA-I (in vitro).
IC₅₀ (Half Maximal Inhibitory Concentration)	0.23 - 43 nM [3]	Range from multiple assay types, as reported in BindingDB for the 6BC9 structure.

Thermodynamic parameters derived from fluorescence quenching studies ([5] [1]) indicate the binding is spontaneous and driven by enthalpy. The negative values for ΔG and ΔH suggest that the binding is favored and involves strong non-covalent interactions like hydrogen bonding and van der Waals forces.

Key Experimental Methodologies

Several biophysical and structural techniques are used to characterize the dorzolamide-hCA II interaction:

- **X-ray and Neutron Crystallography:** These provide atomic-resolution structures of the protein-inhibitor complex. Studies with PDB entries **4M2U** [6] and **6BC9** [3] reveal precise atom positions and interactions. Neutron crystallography is particularly valuable for determining the protonation states of the inhibitor and key residues in the active site [3].
- **Fluorescence Spectroscopy:** This technique measures the quenching of intrinsic tryptophan fluorescence in hCA II upon dorzolamide binding. Analysis of quenching data at different temperatures can determine the quenching mechanism (static), binding constants, and thermodynamic parameters (ΔH , ΔS , ΔG) [5] [1].
- **Circular Dichroism (CD) Spectroscopy:** CD monitors changes in the protein's secondary (far-UV CD) and tertiary (near-UV CD) structure upon ligand binding, revealing whether the interaction induces conformational changes [5] [1].

- **Functional Inhibition Assays:** The esterase activity of hCA II, using substrates like p-nitrophenyl acetate (p-NPA), is a common method to determine inhibitory efficacy (IC₅₀ values) and confirm that binding translates to functional enzyme inhibition [1].

Clinical and Preclinical Relevance

The high-affinity binding of dorzolamide to hCA II is directly responsible for its clinical effect of lowering intraocular pressure in glaucoma [7]. Although topical administration minimizes systemic exposure, dorzolamide can be absorbed into the bloodstream. It exhibits **significant and long-lasting accumulation in erythrocytes** due to binding to the abundant CA-II isoenzyme within red blood cells [4] [8] [7]. Its terminal elimination half-life from RBCs is notably long, exceeding 120 days [7]. This accumulation explains rare cases of systemic side effects, such as metabolic acidosis and normocytic anemia, particularly in patients with compromised renal function who cannot efficiently eliminate the drug [8].

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